molecular formula C24H32ClNO6 B1662191 Sarpogrelate hydrochloride CAS No. 135159-51-2

Sarpogrelate hydrochloride

Cat. No. B1662191
CAS RN: 135159-51-2
M. Wt: 466 g/mol
InChI Key: POQBIDFFYCYHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sarpogrelate hydrochloride, also known as MCI-9042 or LS-187,118, is a drug that acts as an antagonist at the 5HT2A and 5-HT2B receptors . It blocks serotonin-induced platelet aggregation and has applications in the treatment of many diseases including diabetes mellitus, Buerger’s disease, Raynaud’s disease, coronary artery disease, angina pectoris, and atherosclerosis .


Synthesis Analysis

The synthesis of Sarpogrelate hydrochloride involves adding butanone to the crude product, stirring and warming up to dissolve, refluxing for 20-30 minutes, and then slowly cooling to room temperature while stirring. After crystallization at -10 to 0 degrees Celsius, the product is filtered, and the filter cake is washed with a small amount of butanone. The resulting white loose solid is dried under reduced pressure at 55-65 degrees Celsius for 24 hours to obtain Sarpogrelate hydrochloride .


Molecular Structure Analysis

The molecular formula of Sarpogrelate hydrochloride is C24H31NO6 . The molar mass is 429.513 g/mol . The IUPAC name is 4-[2-(dimethylamino)-1-({2-[2-(3-methoxyphenyl)ethyl]phenoxy}methyl)ethoxy]-4-oxobutanoic acid .


Chemical Reactions Analysis

Sarpogrelate hydrochloride has been used clinically as an anti-platelet drug for the prevention of thrombus, proliferation of vascular smooth muscle cells, and platelet aggregation . It has been found to cause vasodilation, or widening of the blood vessels, as well as reduce cell damage .

Scientific Research Applications

Vascular and Endothelial Protection

Sarpogrelate hydrochloride has been identified as a beneficial agent in cardiovascular diseases due to its ability to protect the vascular endothelium. It inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) and reduces monocyte–endothelial cell adhesion induced by high glucose, suggesting a protective role against dysfunction induced by high glucose levels (Su et al., 2012). Additionally, it has been shown to improve microcirculation in coronary artery disease (CAD) and is useful in treating various cardiovascular conditions like peripheral vascular disease, restenosis after coronary stenting, pulmonary hypertension, and myocardial infarction (Wang, 2005).

Pain Management and Nerve Protection

Sarpogrelate hydrochloride exhibits properties that can attenuate neurogenic pain induced by nucleus pulposus in rats, suggesting its potential for treating lumbar disc herniation-related pain (Hashizume et al., 2007). It can also protect against high glucose-induced endothelial dysfunction and oxidative stress, indicating its protective effect on nerve function in conditions like diabetes (Sun et al., 2011).

Platelet Aggregation Inhibition

The drug is known for its antiplatelet properties, particularly in inhibiting serotonin-induced platelet aggregation. It demonstrates effectiveness in preventing acute platelet aggregation in injured endothelium, suggesting its potential in preventing ischemic complications after surgical or endovascular arterial intervention (Houkin et al., 2006). It also shows an inhibitory effect on serotonin-induced platelet small-aggregate formation, reinforcing its role as an antiplatelet agent (Suehiro et al., 2000).

Safety And Hazards

Sarpogrelate hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . It is also considered hazardous under the 2012 OSHA Hazard Communication Standard .

Future Directions

Sarpogrelate hydrochloride has potential as a new heart failure therapy. According to researchers, it could potentially decrease health care costs associated with cardiovascular disease . It has been found to suppress the development of heart failure at least in part by inhibiting the ERK1/2–GATA4 signaling pathway .

properties

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQBIDFFYCYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046662
Record name Sarpogrelate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarpogrelate hydrochloride

CAS RN

135159-51-2
Record name Sarpogrelate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135159-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarpogrelate hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarpogrelate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARPOGRELATE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SARPOGRELATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarpogrelate hydrochloride
Reactant of Route 2
Reactant of Route 2
Sarpogrelate hydrochloride
Reactant of Route 3
Sarpogrelate hydrochloride
Reactant of Route 4
Sarpogrelate hydrochloride
Reactant of Route 5
Reactant of Route 5
Sarpogrelate hydrochloride
Reactant of Route 6
Reactant of Route 6
Sarpogrelate hydrochloride

Citations

For This Compound
1,020
Citations
M Miyazaki, Y Higashi, C Goto… - Journal of …, 2007 - journals.lww.com
… Sarpogrelate hydrochloride, a selective 5-HT 2A antagonist, has been widely used as an … of the 5-HT 2A antagonist sarpogrelate hydrochloride on vascular function before and after 12 …
Number of citations: 73 journals.lww.com
S Ren, S Qian, W Wang, J Liu, P Liu - Annals of Thoracic and …, 2013 - jstage.jst.go.jp
… Furthermore, we have not observed any side effects of sarpogrelate hydrochloride, which demonstrated the safety of sarpogrelate hydrochloride. We have to acknowledge that our study …
Number of citations: 18 www.jstage.jst.go.jp
T Takahashi, M Yano, J Minami, T Haraguchi… - Diabetes research and …, 2002 - Elsevier
… We also demonstrated that, sarpogrelate hydrochloride, a 5-HT 2A receptor antagonist, … setting by investigating the effect of sarpogrelate hydrochloride in inhibiting the development of …
Number of citations: 102 www.sciencedirect.com
A Shouzu, S Nomura, T Hayakawa… - Clinical and Applied …, 2000 - journals.sagepub.com
… the administration of sarpogrelate hydrochloride, confirming the antiplatelet effect of the drug. In … Therefore, treatment with sarpogrelate hydrochloride is a useful anticoagulation therapy …
Number of citations: 33 journals.sagepub.com
ES Ha, DH Kuk, DH Ha, WY Sim, I Baek, JS Kim… - Journal of Molecular …, 2017 - Elsevier
… solubility data of sarpogrelate hydrochloride were correlated … The mole fraction solubility of sarpogrelate hydrochloride in … fraction solubility of sarpogrelate hydrochloride was observed …
Number of citations: 18 www.sciencedirect.com
K Nakamura, H Kariyazono, Y Moriyama… - Blood coagulation & …, 1999 - journals.lww.com
Inhibitory effects of sarpogrelate hydrochloride (sarpogrelate), a 5-HT2 receptor antagonist, on platelet aggregation was examined as well as the relationship to serotonin and P-selectin…
Number of citations: 40 journals.lww.com
HJ Kim, DH Shin, EA Lim, JS Kim - Archives of pharmacal research, 2015 - Springer
… Comparison of pharmacokinetics between sarpogrelate hydrochloride immediate-release formulation and controlled-release formulation. International Journal of Clinical Pharmacology …
Number of citations: 10 link.springer.com
A Kodama, K Komori, K Hattori, D Yamanouchi… - Journal of vascular …, 2009 - Elsevier
… We report here the inhibitory effect of 5-HT 2A receptor antagonist, sarpogrelate hydrochloride on the development of vein graft intimal hyperplasia. In addition, we demonstrate that …
Number of citations: 35 www.sciencedirect.com
K Satoh, Y Yatomi, Y Ozaki - Journal of Thrombosis and Haemostasis, 2006 - jthjournal.org
… Figure 2Anplag TM (sarpogrelate hydrochloride) 25, 50 or 100 mg was orally administered to six healthy male volunteers, with an interval of a week for a washout period before …
Number of citations: 17 www.jthjournal.org
K Nakamura, H Kariyazono, H Masuda… - Blood coagulation & …, 2001 - journals.lww.com
To evaluate the effects of the 5-HT 2 receptor antagonist sarpogrelate hydrochloride (sarpogrelate) on platelet responses in arteriosclerosis obliterans (ASO), we examined platelet …
Number of citations: 41 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.